4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride
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Overview
Description
4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with methyl groups and a carboximidoyl chloride functional group
Preparation Methods
The synthesis of 4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride typically involves multi-step organic reactions. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride involves its reactivity with various molecular targets. The carboximidoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in biochemical assays and drug development to modify specific molecular targets .
Comparison with Similar Compounds
Similar compounds to 4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride include:
4-Methylbenzyl chloride: Similar in structure but lacks the carboximidoyl chloride group.
2,4,6-Trimethylbenzoyl chloride: Contains the benzoyl chloride group but lacks the methyl substitution on the benzene ring.
4-Methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide: Contains a sulfonamide group instead of the carboximidoyl chloride group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
121408-20-6 |
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Molecular Formula |
C17H18ClN |
Molecular Weight |
271.8 g/mol |
IUPAC Name |
4-methyl-N-(2,4,6-trimethylphenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C17H18ClN/c1-11-5-7-15(8-6-11)17(18)19-16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 |
InChI Key |
VFWBEWAJLPUCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC2=C(C=C(C=C2C)C)C)Cl |
Origin of Product |
United States |
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